molecular formula C16H15N3O3 B2720755 1-(2-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea CAS No. 1173099-11-0

1-(2-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea

Cat. No. B2720755
CAS RN: 1173099-11-0
M. Wt: 297.314
InChI Key: TVJNLVBZZWQFOC-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea is a chemical compound that has been studied extensively in scientific research due to its potential therapeutic applications. This compound is also known as MI-2 and has been found to have promising anticancer properties. In

Scientific Research Applications

Synthesis and Structural Insights

  • The synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives have been explored, with compounds showing potent activity as neuropeptide Y5 receptor antagonists (Fotsch et al., 2001). These findings highlight the potential of such derivatives in neurological research.
  • A study on the crystal structure of N-(p-methoxyphenyl)-N-prop-2-ynyl-urea revealed a complex solid-state structure, offering insights into how simple molecules can form intricate structures (Kumar et al., 2000). This has implications for material science and crystallography.

Enzyme Inhibition and Anticancer Investigations

  • Research on unsymmetrical 1,3-disubstituted ureas has demonstrated enzyme inhibition and anticancer activities. This includes the discovery of new derivatives with significant in vitro anticancer activity, highlighting their therapeutic potential (Mustafa et al., 2014).

Pharmacokinetics and Metabolite Analysis

  • The stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors showcases the detailed chemical pathways for creating specific, biologically active compounds (Chen et al., 2010). This research is crucial for drug development and understanding drug interactions at the molecular level.

Molecular Interactions and Biological Effects

  • Studies on the interaction of Schiff bases with calf thymus DNA provide insights into how these compounds interact with DNA, including intercalative modes of binding. This has implications for understanding the molecular basis of drug-DNA interactions and the design of DNA-targeted therapies (Ajloo et al., 2015).

properties

IUPAC Name

1-(2-methoxyphenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-22-14-5-3-2-4-13(14)19-16(21)17-11-6-7-12-10(8-11)9-15(20)18-12/h2-8H,9H2,1H3,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJNLVBZZWQFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea

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